molecular formula C11H15NO3S B2692349 (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol CAS No. 1821735-81-2

(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol

Cat. No.: B2692349
CAS No.: 1821735-81-2
M. Wt: 241.31
InChI Key: YMAQMGNGSKQAGF-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a thiolane ring with a benzylamino group and a dioxo functionality, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol typically involves the stereoselective formation of the thiolane ring followed by the introduction of the benzylamino group. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve high yields and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols .

Scientific Research Applications

(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol exerts its effects involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the thiolane ring provides structural stability. These interactions can inhibit enzyme activity or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-(methylamino)-1,1-dioxothiolan-3-ol: Similar structure but with a methylamino group instead of a benzylamino group.

    (3S,4S)-4-(ethylamino)-1,1-dioxothiolan-3-ol: Similar structure but with an ethylamino group.

Uniqueness

(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol is unique due to the presence of the benzylamino group, which provides additional steric and electronic effects compared to its methyl and ethyl analogs. This uniqueness makes it particularly useful in applications requiring specific molecular interactions .

Properties

IUPAC Name

(3S,4S)-4-(benzylamino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-11-8-16(14,15)7-10(11)12-6-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAQMGNGSKQAGF-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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